molecular formula C23H21N3O2 B12940686 Ethyl {3-[(acridin-9-yl)amino]-4-methylphenyl}carbamate CAS No. 655238-67-8

Ethyl {3-[(acridin-9-yl)amino]-4-methylphenyl}carbamate

Cat. No.: B12940686
CAS No.: 655238-67-8
M. Wt: 371.4 g/mol
InChI Key: PTCSDKVMSRLMLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl {3-[(acridin-9-yl)amino]-4-methylphenyl}carbamate is a synthetic 9-aminoacridine derivative that serves as a key compound for investigating novel therapeutic strategies in oncology and immunology. This molecule is structurally related to a class of known antitumor agents, such as amsacrine, which function by intercalating into double-stranded DNA and inhibiting the enzyme topoisomerase II, a well-established mechanism for disrupting DNA replication in rapidly dividing cells . Recent high-throughput screening and validation studies have identified a subset of 9-aminoacridine compounds as potent and selective inhibitors of regulatory T cell (Treg) function . These compounds downregulate the Treg lineage-defining transcription factor FoxP3, thereby abrogating Treg-mediated suppression and enhancing anti-tumor immune responses both ex vivo and in vivo . This positions this compound as a valuable tool for researchers exploring Treg-based immunotherapies to overcome immunosuppression in the tumor microenvironment. The compound thus offers a dual research value, enabling studies on traditional DNA-intercalating antitumor mechanisms as well as cutting-edge investigations in cancer immunotherapy.

Properties

CAS No.

655238-67-8

Molecular Formula

C23H21N3O2

Molecular Weight

371.4 g/mol

IUPAC Name

ethyl N-[3-(acridin-9-ylamino)-4-methylphenyl]carbamate

InChI

InChI=1S/C23H21N3O2/c1-3-28-23(27)24-16-13-12-15(2)21(14-16)26-22-17-8-4-6-10-19(17)25-20-11-7-5-9-18(20)22/h4-14H,3H2,1-2H3,(H,24,27)(H,25,26)

InChI Key

PTCSDKVMSRLMLD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=CC(=C(C=C1)C)NC2=C3C=CC=CC3=NC4=CC=CC=C42

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (3-(acridin-9-ylamino)-4-methylphenyl)carbamate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl (3-(acridin-9-ylamino)-4-methylphenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Ethyl (3-(acridin-9-ylamino)-4-methylphenyl)carbamate primarily involves DNA intercalation. The planar structure of the acridine moiety allows it to insert between DNA base pairs, disrupting the DNA helix and inhibiting DNA replication and transcription . This leads to cell cycle arrest and apoptosis in cancer cells. The compound also targets topoisomerase enzymes, further contributing to its anti-cancer activity .

Comparison with Similar Compounds

Structural Analogs with Acridine Moieties

Compounds bearing acridin-9-ylamino groups exhibit distinct biological profiles due to their DNA-binding capabilities. Key analogs include:

  • Perfluorinated carbamate analogs (e.g., CAS 99908-28-8): Incorporate fluorinated alkyl chains, drastically altering lipophilicity and resistance to metabolic degradation compared to the non-fluorinated target compound .

Table 1: Structural Comparison of Acridine Derivatives

Compound Key Substituent Functional Group Potential Application
Target compound 4-methylphenyl Ethyl carbamate Research (oncology)
N-[4-(Acridin-9-ylamino)phenyl]ethanesulfonamide Phenyl Ethyl sulfonamide Antimicrobial
CAS 99908-28-8 Perfluorinated alkyl chain Ethyl carbamate Materials science

Carbamate-Based Analogs in Agrochemicals

Carbamates are widely used in pesticides, but the target compound’s acridine group distinguishes it from conventional agrochemicals:

  • Desmedipham (Ethyl (3-(((phenylamino)carbonyl)oxy)phenyl)carbamate): A herbicide targeting photosystem II, lacking the acridine moiety but sharing a phenyl-carbamate scaffold .
  • Benomyl (Methyl (1-((butylamino)carbonyl)-1H-benzimidazol-2-yl)carbamate): A fungicide with a benzimidazole core, emphasizing the role of heterocycles in bioactivity .

Table 2: Comparative Bioactivity of Carbamates

Compound Core Structure Target Pathway Use Case
Target compound Acridine-phenyl DNA intercalation Therapeutic research
Desmedipham Phenyl-carbamate Photosystem II inhibition Herbicide
Benomyl Benzimidazole Microtubule disruption Fungicide

Physicochemical Properties

Lipophilicity, a critical determinant of bioavailability, varies significantly among carbamates:

  • The target compound’s acridine group likely increases molecular rigidity and aromatic surface area, reducing solubility compared to simpler analogs like ethyl 4-chloro-3-trifluoromethylcarbanilate (log k ~2.1), which features an electron-withdrawing trifluoromethyl group .
  • Fluorinated carbamates (e.g., CAS 99908-28-8) exhibit extreme hydrophobicity (log k >5), limiting their utility in aqueous biological systems .

Biological Activity

Ethyl {3-[(acridin-9-yl)amino]-4-methylphenyl}carbamate is a compound belonging to the class of acridine derivatives, which are recognized for their diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a unique structure that combines an acridine moiety with a carbamate functional group. The molecular formula is C23H24N2O2C_{23}H_{24}N_2O_2, and it has a molecular weight of approximately 372.45 g/mol. This structural complexity enhances its potential biological activity compared to simpler analogs.

The primary mechanism of action for this compound involves DNA intercalation . The planar structure allows the compound to insert itself between the base pairs of DNA, disrupting normal replication and transcription processes. This intercalation leads to the inhibition of topoisomerase enzymes, which are essential for DNA unwinding during replication.

Biological Activities

This compound has been studied for various biological activities:

  • Anticancer Properties :
    • The compound exhibits cytotoxic effects on cancer cells by inhibiting topoisomerase activity and inducing apoptosis.
    • In vitro studies have shown that it can effectively reduce cell viability in various cancer cell lines, including breast and prostate cancer cells.
  • Antimicrobial Activity :
    • Preliminary studies suggest that acridine derivatives possess antimicrobial properties, potentially making this compound useful against bacterial infections.
  • DNA Binding Studies :
    • Research indicates that this compound can bind to DNA, leading to conformational changes that may affect gene expression.

Case Studies

  • Cytotoxicity Assays :
    • A study evaluated the cytotoxic effects of this compound on MDA-MB-231 breast cancer cells. Results indicated significant inhibition of cell proliferation at concentrations as low as 10 µM, with increased apoptosis observed through caspase activation assays.
  • Microtubule Destabilization :
    • In related research on acridine derivatives, compounds similar to this compound were shown to destabilize microtubules, indicating potential applications in cancer therapy through disruption of mitotic processes.

Data Table: Summary of Biological Activities

Activity Description Reference
AnticancerInduces apoptosis in cancer cell lines (e.g., MDA-MB-231)
AntimicrobialExhibits antibacterial properties in preliminary studies
DNA IntercalationBinds to DNA, disrupting replication and transcription
Topoisomerase InhibitionInhibits topoisomerase enzymes critical for DNA unwinding

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.